

analytical methods for 3-[(1-Benzylpiperidin-4

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Compound of Interest

Compound Name:	3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
Cat. No.:	B068489

An In-Depth Guide to the Analytical Characterization of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**

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Abstract

This comprehensive application note provides a detailed framework for the analytical characterization of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide**. The complexity and relevance of piperidine-containing compounds necessitate a multi-faceted analytical approach to ensure identity, purity, and quality.^{[3][4]} This guide outlines the application of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methods and how they contribute to the overall characterization. The procedures are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.^{[5][6]}

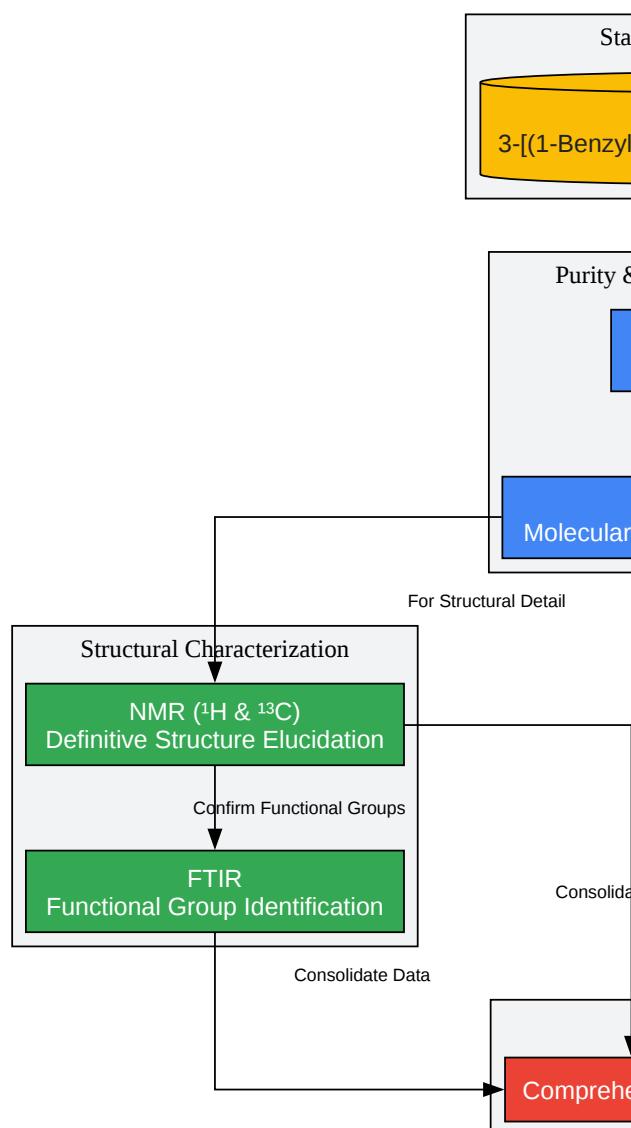
Introduction: The Analytical Imperative

3-[(1-Benzylpiperidin-4-yl)oxy]propanamide (Molecular Formula: C₁₅H₂₂N₂O₂, Molecular Weight: 262.35 g/mol) is a molecule featuring several key functional groups. The characterization of such molecules is a cornerstone of the drug development process. It ensures that the correct chemical entity has been synthesized and is suitable for pharmaceutical formulation development.

This guide is designed for researchers, analytical scientists, and quality control professionals, offering a suite of validated methods to form a complete analytical workflow.

Overall Analytical Workflow

A comprehensive characterization relies on the orthogonal application of both chromatographic and spectroscopic techniques. Chromatography provides the initial separation of the sample components, while spectroscopic methods (NMR and FTIR) provide structural information.

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Caption: Overall workflow for the comprehensive characterization of the target compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Principle and Application

Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of small organic molecules. It separates compounds based on the **3-[(1-Benzyl)oxy]propanamide**, the benzyl group provides a strong chromophore, making UV detection highly effective and sensitive.^[3] This method is essential to demonstrate its suitability for its intended purpose, adhering to ICH Q2(R2) guidelines.^{[5][6]}

Experimental Protocol: Purity Determination

- Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of the compound.

- Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
- Vortex to ensure complete dissolution.
- Filter through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions: The use of a C18 column with a gradient mobile phase provides excellent resolution for piperidine derivatives.^[3]

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.5 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

Data Interpretation & System Suitability

- Purity Calculation: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
- System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) should be adequately low.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation Principle and Application

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly specific and accurate measurement of molecular identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically forming a protonated molecular ion $[M+H]^+$.

Experimental Protocol: Molecular Weight Verification

- Instrumentation: An HPLC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
- Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 µg/mL) in methanol or acetonitrile.
- Method: The sample can be introduced via direct infusion or by using the HPLC method described above. Using the LC method is preferable as it can be used for both purity and identity confirmation.
- MS Parameters:

Parameter	Recommended Setting
Ionization Mode	ESI Positive
Mass Range	m/z 100 - 500
Capillary Voltage	3.5 - 4.5 kV
Source Temperature	120 - 150 °C

Data Interpretation

- Expected Ion: The primary ion of interest will be the protonated molecule $[M+H]^+$.
 - Molecular Formula: $C_{15}H_{22}N_2O_2$
 - Exact Mass: 262.1681
 - Expected $[M+H]^+$: m/z 263.1754
- The observed mass should be within a narrow tolerance (typically <5 ppm for high-resolution MS) of the calculated exact mass, providing definitive

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation Principle and Application

NMR spectroscopy is the most powerful technique for elucidating the precise atomic structure of an organic molecule. 1H NMR provides information a an unambiguous fingerprint of the molecular structure.[\[1\]](#)[\[9\]](#)

Experimental Protocol: 1H and ^{13}C NMR

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, $CDCl_3$) in an

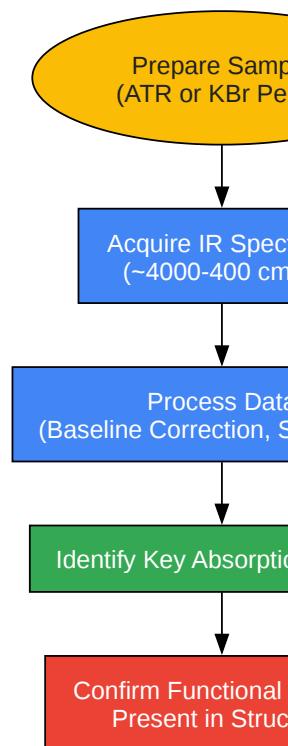
Data Interpretation: Expected Chemical Shifts

The following table summarizes the anticipated signals for **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** in $CDCl_3$.

Group	1H NMR Signal (δ , ppm)	^{13}C NMR Signal (δ , ppm)
Benzyl Aromatic	~7.20 - 7.40 (m, 5H)	~127-138
Benzyl CH ₂	~3.50 (s, 2H)	~63
Piperidine CH (position 4)	~3.40 (m, 1H)	~75
Piperidine CH ₂ (positions 2, 6)	~2.20 & ~2.80 (m, 4H)	~52
Piperidine CH ₂ (positions 3, 5)	~1.60 & ~1.90 (m, 4H)	~30
O-CH ₂ (propanamide)	~3.65 (t, 2H)	~68
CH ₂ -C=O (propanamide)	~2.45 (t, 2H)	~38
Amide NH ₂	~5.50 & ~6.50 (br s, 2H)	-
Amide C=O	-	~174

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting Principle and Application

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corr aromatic groups in the target compound.[\[9\]](#)

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Caption: Workflow for functional group analysis using FTIR spectroscopy.

Experimental Protocol

- Instrumentation: An FTIR spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation: Characteristic Absorption Bands

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
~3350 and ~3180	N-H Stretch	Primary Amide
~3030-3080	C-H Stretch (sp²)	Aromatic Ring
~2800-3000	C-H Stretch (sp³)	Alkyl (Piperidine)
~1670	C=O Stretch (Amide I)	Primary Amide
~1600	N-H Bend (Amide II)	Primary Amide
~1450, ~1495	C=C Stretch	Aromatic Ring
~1100	C-O-C Stretch	Ether
~690 and ~740	C-H Out-of-Plane Bend	Monosubstituted

Method Validation Principles

All analytical methods used for the characterization of pharmaceutical compounds must be validated to ensure they are fit for purpose. According to ICH Q2(R1), validation should include the following:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.^{[5][6]} This is
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels sho
- Accuracy: The closeness of the test results to the true value, typically determined by recovery studies on spiked samples.
- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneou
- Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indicatio

Conclusion

The analytical characterization of **3-[(1-Benzylpiperidin-4-yl)oxy]propanamide** requires a synergistic combination of chromatographic and spectroscopic methods. HPLC-UV is critical for purity assessment, LC-MS provides definitive molecular weight confirmation, NMR offers complete structure elucidation, and IR provides functional group information. Method validation will ensure the generation of high-quality, reliable, and defensible data essential for advancing pharmaceutical research and development.

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